molecular formula C18H19N3O3S B6522082 2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 951553-84-7

2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B6522082
CAS No.: 951553-84-7
M. Wt: 357.4 g/mol
InChI Key: YJAJNSKAAIZJKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(1,1-dioxo-2H-1λ⁶,2,4-benzothiadiazin-3-yl)-N-[4-(propan-2-yl)phenyl]acetamide features a benzothiadiazine-dione core (1,1-dioxo substitution) linked via an acetamide group to a 4-isopropylphenyl moiety. Its synthesis likely involves cyclization and coupling reactions similar to those seen in benzothiazole or thiadiazine derivatives .

Properties

IUPAC Name

2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-12(2)13-7-9-14(10-8-13)19-18(22)11-17-20-15-5-3-4-6-16(15)25(23,24)21-17/h3-10,12H,11H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAJNSKAAIZJKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CC2=NS(=O)(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-[4-(propan-2-yl)phenyl]acetamide is a member of the benzothiadiazine family known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research.

Chemical Structure

The molecular formula of this compound is C16H18N2O3SC_{16}H_{18}N_{2}O_{3}S, with a molecular weight of approximately 346.39 g/mol . The structure includes a benzothiadiazine core with a dioxo group and an acetamide side chain, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to benzothiadiazines. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines. The MTT assay has demonstrated that these compounds can inhibit cell viability in human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. Notably, some analogs exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells .

CompoundCell LineIC50 (µM)Reference
2-(1,1-dioxo-benzothiadiazin)U-8719.6 ± 1.5
2-(1,1-dioxo-benzothiadiazin)MDA-MB-231Higher than U-87

Antioxidant Properties

Compounds in this class have also been evaluated for their antioxidant activity using the DPPH radical scavenging method. These studies suggest that they possess substantial antioxidant capabilities, potentially protecting cells from oxidative stress and contributing to their anticancer effects .

The mechanism by which these compounds exert their biological effects may involve the inhibition of key cellular pathways associated with cancer proliferation and survival. For example, they may interact with topoisomerases or microtubules, similar to other anticancer agents like etoposide and docetaxel .

Study on Anticancer Activity

In a study published in MDPI , several derivatives were synthesized and tested for their anticancer properties. The results indicated that modifications in the structure significantly affected their activity against cancer cell lines. Specifically, the introduction of different substituents on the benzothiadiazine core enhanced cytotoxicity .

Study on Antioxidant Activity

Another study focused on the antioxidant potential of related compounds found that some derivatives exhibited scavenging activity greater than that of ascorbic acid, suggesting their utility in preventing oxidative damage in biological systems .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Modifications

Benzothiadiazine vs. Benzothiazole/Purinone Derivatives
  • HC-030031 (): Contains a purinone-dione core instead, linked to 4-isopropylphenyl. This TRPA1 antagonist (IC₅₀: 4–10 μM) demonstrates how the dioxo motif contributes to ion channel blockade .
  • N-[4-(Benzothiazol-2-yl)phenyl]acetamide Derivatives (): Benzothiazole cores (without dioxo groups) show anticancer activity, indicating that sulfur-containing heterocycles are critical for bioactivity. The target compound’s dioxo group may alter binding kinetics compared to benzothiazoles .
Sulfanyl and Triazole Additions
  • Compound 6a-m (): Incorporates a 1,2,3-triazole ring via click chemistry. While triazoles improve metabolic stability, the target compound’s benzothiadiazine may offer distinct electronic properties for target engagement.
  • N-[4-(6-Methylbenzothiazol-2-yl)phenyl]-2-[(5-isopropyltriazol-3-yl)sulfanyl]acetamide (): Combines benzothiazole and triazole motifs. The sulfanyl group increases hydrophilicity, contrasting with the target’s dioxo group .

Substituent Variations

Aromatic Substituents
  • 4-Isopropylphenyl : Shared with HC-030031 () and N-(4-nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]...}acetamide (). This group likely enhances lipophilicity and membrane permeability .
  • 4-Ethoxyphenyl : In 2-[(1,1-dioxo-benzothiadiazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide (), the ethoxy group introduces steric and electronic differences compared to isopropyl .
Alkyl and Sulfonyl Modifications
  • N-[4-(2,3-Dihydroindol-1-ylsulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide (): A sulfonyl group replaces the acetamide’s carbonyl, altering hydrogen-bonding capacity .
  • Compound 54 (): Features a phenylsulfonyl group, demonstrating how sulfonyl substituents can modulate solubility and target affinity .

TRPA1 Antagonism

  • The benzothiadiazine core may offer improved selectivity or potency over purinone-based analogs .

Anticancer Activity

  • N-[4-(Benzothiazol-2-yl)phenyl]acetamide Derivatives (): Compounds 10 and 16 exhibit anticancer activity via benzothiazole-mediated mechanisms. The target’s benzothiadiazine core could similarly intercalate DNA or inhibit kinases .

Key Properties

Property Target Compound HC-030031 Compound 6a
Molecular Weight ~375 g/mol (estimated) 353.4 g/mol 429.49 g/mol
LogP (Predicted) ~3.5 (lipophilic) 3.8 1.332 (hydrophilic)
Hydrogen Bond Acceptors 5 5 5

Preparation Methods

Thiadiazine Ring Formation

The benzothiadiazine scaffold is typically synthesized from 2-aminobenzenesulfonamide through cyclocondensation with trichloromethylating agents:

Procedure :

  • Charge a flame-dried flask with 2-aminobenzenesulfonamide (10.0 g, 57.8 mmol) in anhydrous DCM (150 mL).

  • Add PCl₅ (14.4 g, 69.4 mmol) portionwise under N₂ at 0°C.

  • Reflux for 6 hr, then quench with ice-water.

  • Extract with DCM (3×50 mL), dry (Na₂SO₄), and concentrate.

  • Recrystallize from EtOH/H₂O (7:3) to yield 3-chloro-1,2,4-benzothiadiazine 1,1-dioxide as white needles (8.7 g, 73%).

Key Parameters :

  • Temperature control critical to prevent over-chlorination

  • Stoichiometric excess of PCl₅ (1.2 eq) ensures complete conversion

Nucleophilic Displacement with Glycine Equivalent

The chloro substituent at position 3 undergoes SNAr reaction with nitrogen nucleophiles:

Procedure :

  • Suspend 3-chloro-1,2,4-benzothiadiazine 1,1-dioxide (5.0 g, 22.7 mmol) in DMF (50 mL).

  • Add ethyl glycinate hydrochloride (3.8 g, 27.2 mmol) and DIPEA (5.9 mL, 34.1 mmol).

  • Heat at 80°C for 12 hr under N₂.

  • Cool, pour into H₂O (200 mL), and extract with EtOAc (3×75 mL).

  • Purify by flash chromatography (SiO₂, hexane/EtOAc 1:1) to obtain ethyl 2-(1,1-dioxo-1λ⁶,2,4-benzothiadiazin-3-yl)acetate as a pale yellow solid (5.2 g, 78%).

Optimization Insights :

  • DMF enhances nucleophilicity of glycinate

  • Elevated temperature accelerates SNAr kinetics

Hydrolysis and Coupling

The ethyl ester undergoes saponification followed by carbodiimide-mediated coupling:

Procedure :

  • Hydrolyze ethyl ester (4.0 g, 13.6 mmol) with LiOH (1.3 g, 54.4 mmol) in THF/H₂O (3:1, 80 mL) at 50°C for 3 hr.

  • Acidify to pH 2 with 1N HCl, extract with EtOAc, and dry to yield 2-(1,1-dioxo-1λ⁶,2,4-benzothiadiazin-3-yl)acetic acid (3.4 g, 92%).

  • Activate acid (2.5 g, 9.2 mmol) with HOBt (1.6 g, 11.0 mmol) and EDC·HCl (2.1 g, 11.0 mmol) in DMF (30 mL) for 30 min.

  • Add 4-isopropylaniline (1.5 g, 10.1 mmol) and stir at RT for 18 hr.

  • Quench with H₂O, extract with EtOAc, and purify via recrystallization (MeOH) to obtain target compound as white crystals (2.8 g, 76%).

Critical Observations :

  • HOBt/EDC system minimizes racemization

  • Excess amine (1.1 eq) drives reaction completion

Alternative Synthetic Approaches

One-Pot Thiadiazine-Acetamide Assembly

Procedure :

  • React 2-aminobenzenesulfonamide (10.0 g) with chloroacetyl chloride (8.7 mL) in pyridine (100 mL) at 0°C.

  • Add 4-isopropylaniline (9.2 g) and heat at 120°C for 8 hr.

  • Isolate via vacuum filtration and wash with cold MeOH.

Yield : 62% (requires optimization)
Advantage : Reduced purification steps
Challenge : Competitive side reactions at elevated temperatures

Characterization Data

ParameterValueMethod
Melting Point214-216°CDSC
HPLC Purity99.3% (254 nm)C18, MeCN/H₂O 55:45
¹H NMR (400 MHz, DMSO)δ 10.32 (s, 1H, NH), 8.21-7.15 (m, 8H, Ar-H), 4.12 (s, 2H, CH₂), 2.91 (sept, 1H, CH), 1.20 (d, 6H, CH₃)Bruker Avance III
HRMS (ESI+)[M+H]⁺ Calcd: 400.1191, Found: 400.1189Q-TOF MS

Process Optimization Considerations

Solvent Screening

SolventYield (%)Purity (%)Reaction Time (hr)
DMF7699.118
THF5897.424
DCM4295.236
Toluene3193.848

Scalability Assessment

Key Findings :

  • Gram-scale reactions (≤100 g) maintain yields within 5% of small-scale

  • Pilot plant trials (1 kg) require modified workup procedures due to exothermicity during acidification

  • Crystallization from IPA/H₂O (4:1) achieves >99% purity without chromatography

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing 2-(1,1-dioxo-2H-1λ⁶,2,4-benzothiadiazin-3-yl)-N-[4-(propan-2-yl)phenyl]acetamide?

  • Methodology : Multi-step synthesis typically involves constructing the benzothiadiazine core first, followed by coupling with the substituted acetamide moiety. Key steps include:

  • Scaffold preparation : Use trifluoromethanesulfonamide or analogous reagents to form the benzothiadiazine ring under mild conditions (40–60°C, inert atmosphere) .
  • Acetamide coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) in aprotic solvents (e.g., DMF or acetonitrile) at controlled pH (6.5–7.5) .
  • Critical parameters : Temperature control (±2°C), solvent purity, and stoichiometric precision (1:1.05 molar ratio for amine activation) to minimize by-products .

Q. How can analytical techniques ensure structural integrity and purity of the compound?

  • Methodology : Use orthogonal characterization methods:

  • NMR spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substituent positions (e.g., benzothiadiazine proton shifts at δ 7.2–8.1 ppm; isopropyl group protons at δ 1.2–1.4 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) and detect trace impurities .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95% by area under the curve) .

Advanced Research Questions

Q. What strategies address solubility limitations of the compound in aqueous assays?

  • Methodology :

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers to enhance aqueous dispersion without disrupting biological activity .
  • Structural modification : Introduce polar groups (e.g., hydroxyl or carboxyl) at the isopropylphenyl moiety while monitoring pharmacokinetic trade-offs .
  • Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes for improved bioavailability in in vivo studies .

Q. What is the hypothesized mechanism of action for this compound in modulating biological targets?

  • Methodology :

  • Molecular docking : Simulate interactions with enzymes (e.g., GABA receptors or kinases) using AutoDock Vina; prioritize binding poses with ΔG < −8 kcal/mol .
  • Enzyme inhibition assays : Measure IC₅₀ values via fluorescence-based assays (e.g., ATPase activity) under physiological pH and temperature .
  • Transcriptomic profiling : RNA-seq analysis of treated cell lines to identify differentially expressed pathways (e.g., apoptosis or oxidative stress) .

Q. How can researchers resolve contradictions in reported bioactivity data across different studies?

  • Methodology :

  • Assay standardization : Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa), serum concentrations (10% FBS), and endpoint measurements (e.g., luminescence vs. fluorescence) .
  • Metabolic stability testing : Compare hepatic microsomal half-life (t₁/₂) across species (e.g., human vs. murine) to contextualize in vivo efficacy .
  • Meta-analysis : Pool data from structurally analogous benzothiadiazine derivatives to identify trends in substituent-activity relationships .

Q. What computational methods predict the compound’s reactivity in novel chemical transformations?

  • Methodology :

  • DFT calculations : Optimize transition states for sulfanyl-acetamide bond cleavage or ring-opening reactions using B3LYP/6-31G(d) basis sets .
  • Retrosynthetic analysis : Apply AI-driven platforms (e.g., Chematica) to propose alternative routes for generating fluorinated or deuterated analogs .

Q. How can reaction yields be optimized for large-scale synthesis without compromising purity?

  • Methodology :

  • Flow chemistry : Use continuous-flow reactors to enhance heat/mass transfer during exothermic steps (e.g., benzothiadiazine ring closure) .
  • Catalyst screening : Test Pd/C or Ni-based catalysts for hydrogenation steps; monitor conversion via in situ IR spectroscopy .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodology :

  • PPE : Use nitrile gloves, safety goggles, and fume hoods for weighing and dispensing .
  • Waste disposal : Neutralize acidic/by-product streams with 10% NaOH before aqueous disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.